molecular formula C9H10Cl2O B2757489 1-(3,4-Dichlorophenyl)-1-propanol CAS No. 53984-12-6

1-(3,4-Dichlorophenyl)-1-propanol

Cat. No. B2757489
CAS RN: 53984-12-6
M. Wt: 205.08
InChI Key: PJYGECCAJOYJMK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1-propanol (DCPP) is a chemical compound that belongs to the class of chlorophenols. It is widely used in various industries, including pharmaceuticals, agrochemicals, and personal care products. The compound has gained significant attention in scientific research due to its potential applications in different fields.

Scientific Research Applications

Synthesis for Drug Metabolism Studies

1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, has been synthesized in a tritium-labelled form. This version, with a specific activity of 12.5 mCi/mmol, is suitable for drug metabolism and disposition studies, offering a way to trace the metabolic pathways of this compound in biological systems (Hill & Wisowaty, 1990).

Solubility and Purification Process

The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a related compound, in various alcohols like methanol and ethanol, has been thoroughly investigated. This research is crucial in understanding the purification process of this compound, as solubility plays a critical role in the effectiveness of purification methods (Wang, Li & Li, 2008).

Potential Antidepressant Agents

Research on substituted 3-amino-1,1-diaryl-2-propanols, which include derivatives of 1-(3,4-Dichlorophenyl)-1-propanol, has shown promising results in the development of potential antidepressant agents. This line of research explores the chemical pathways to create effective antidepressants with minimal anticholinergic side effects (Clark et al., 1979).

Enantioselective Synthesis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates high enantioselectivity. This process is significant for creating chiral intermediates in antidepressant drug synthesis, highlighting the importance of enantioselective synthesis in pharmaceutical applications (Choi et al., 2010).

Structural Characterization

The structural characterization of (1H-1,2,4-Triazol-1-yl) Methyl 3-(2,4-Dichlorophenyl) Propanoate, synthesized from related compounds, provides valuable insights into the molecular structure and potential applications of such compounds in various fields including pharmaceuticals (Shuang-hu, 2014).

properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGECCAJOYJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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